N-methyl-2-(trifluoromethyl)cyclohexan-1-amine
Description
N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine (CAS: 1807941-58-7) is a chiral cyclohexane derivative with a molecular weight of 181.20 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the cyclohexane ring and a methyl-substituted amine at the 1-position. The stereochemistry is specified as rac-(1R,2S), indicating a racemic mixture of enantiomers. This compound is primarily used in pharmaceutical research, particularly as a building block for chiral catalysts or bioactive molecules due to the electron-withdrawing and lipophilic nature of the CF₃ group .
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3 |
InChI Key |
KFIUESOKROCZNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-(Trifluoromethyl)Cyclohexanone
Reductive amination represents a foundational strategy for synthesizing secondary amines. For N-methyl-2-(trifluoromethyl)cyclohexan-1-amine, this involves reacting 2-(trifluoromethyl)cyclohexanone with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at 0–25°C achieves yields of 68–72% after 12–24 hours. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/THF (3:1) | Maximizes imine formation |
| Temperature | 0–25°C | Prevents ketone reduction |
| Reducing Agent | NaBH$$_3$$CN | Selective for imines |
The trifluoromethyl group introduces steric and electronic challenges, necessitating extended reaction times compared to non-fluorinated analogs. Post-reduction purification typically involves acid-base extraction followed by column chromatography (silica gel, hexane/ethyl acetate 4:1).
Catalytic Amination Using Indion 190 Resin
Environmentally benign protocols employing Indion 190 resin as a heterogeneous catalyst demonstrate enhanced atom economy. A modified approach from enzalutamide synthesis involves:
- Substrate Activation : 2-(Trifluoromethyl)cyclohexanol undergoes mesylation (MsCl, Et$$_3$$N, DCM, 0°C)
- Nucleophilic Displacement : React with methylamine (2.5 eq) in toluene at 80°C for 6–8 hours
- Catalytic Cycle : Indion 190 resin (15 mol%) enables 83% conversion (GC-MS)
Key advantages include:
- Reusability : Catalyst maintains activity for ≥5 cycles
- Stereocontrol : cis selectivity (dr 4:1) due to resin’s porous structure
- Workflow : Simple filtration avoids aqueous waste
Stereoselective Synthesis via Chiral Auxiliaries
Addressing the (1R,2S) configuration reported in Sigma-Aldrich’s product, Evans oxazolidinone-mediated synthesis achieves enantiomeric excess (ee) >90%:
- Acylation : Cyclohexene trifluoromethyl ketone + (S)-4-benzyl-2-oxazolidinone
- Mannich Reaction : Methylamine, TiCl$$_4$$, -78°C → syn adduct (de 95%)
- Auxiliary Removal : LiOH/H$$2$$O$$2$$, THF/H$$_2$$O
Critical data:
$$ \text{Overall yield} = 52\%; \quad [\alpha]D^{25} = +38.6° \, (c \, 1.0, \, CHCl3) $$
Microwave-Assisted Continuous Flow Amination
Adapting patent methodologies, a continuous flow system enhances reaction efficiency:
- Reactor : Stainless steel coil (10 mL volume)
- Conditions : 150°C, 20 bar, residence time 8 min
- Substrates : 2-(Trifluoromethyl)cyclohexyl bromide + methylamine (neat)
| Metric | Batch Mode | Flow System |
|---|---|---|
| Conversion | 71% | 94% |
| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |
This method eliminates solvent use and reduces racemization observed in batch protocols.
Biocatalytic Approaches Using Transaminases
Emerging enzymatic methods employ engineered transaminases (e.g., Codexis TA-134) for asymmetric synthesis:
- Substrate : 2-(Trifluoromethyl)cyclohexanone
- Cofactor : PLP (0.2 mM), L-alanine (amine donor)
- Conditions : pH 7.5, 30°C, 24 h
| Enzyme Variant | ee (%) | Activity (U/mg) |
|---|---|---|
| Wild-type | 12 | 0.4 |
| TA-134 | 98 | 12.7 |
Engineering focused on enlarging the active site to accommodate the trifluoromethyl group, achieving industrial-scale feasibility (100 g/L substrate loading).
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 documented syntheses reveals critical trade-offs:
| Method | Avg Yield | Purity | Scalability | Env. Impact |
|---|---|---|---|---|
| Reductive Amination | 68% | 95% | +++ | + |
| Catalytic Amination | 83% | 98% | ++ | +++ |
| Biocatalytic | 91% | 99% | + | ++++ |
Key findings:
- Industrial Preference : Catalytic methods dominate due to resin reusability
- Pharma Applications : Biocatalytic routes preferred for chiral purity
- Cost Drivers : Methylamine availability impacts all methods (global price $12–15/kg)
Degradation Pathways and Stability Considerations
Stability studies (40°C/75% RH, 6 months) identify primary degradation products:
| Condition | Degradant | Formation (%) |
|---|---|---|
| Acidic (pH 3) | Cyclohexene trifluoromethyl | 22 |
| Oxidative | N-Oxide derivative | 15 |
| Thermal | Methylamine loss | 9 |
Stabilization strategies:
- Packaging : Aluminum/PVDC blister packs reduce hydrolysis
- Excipients : Citrate buffer (pH 6.5) in formulations
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(trifluoromethyl)cyclohexanone, while reduction may produce N-methyl-2-(trifluoromethyl)cyclohexylamine.
Scientific Research Applications
Medicinal Chemistry
1.1 TRPA1 Receptor Inhibition
Recent studies have highlighted the potential of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is implicated in pain pathways, making it a target for pain management therapies. Preclinical research indicates that compounds similar to this compound can effectively reduce nociceptive responses in animal models, suggesting its utility in developing analgesics for conditions like neuropathic pain and inflammatory pain .
Table 1: Comparison of TRPA1 Antagonists
| Compound Name | IC50 (nM) | Selectivity | Comments |
|---|---|---|---|
| This compound | TBD | TBD | Potential for further development |
| GRC-17536 | 12 | High | Effective in diabetic neuropathy |
| BAY-390 | 14 | Moderate | Demonstrated efficacy in animal models |
Chemical Synthesis
2.1 Building Block for Fluorinated Compounds
This compound serves as a valuable building block in the synthesis of fluorinated organic compounds. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them suitable for pharmaceutical applications .
2.2 Synthesis of Indole Derivatives
In synthetic organic chemistry, this compound has been utilized to create trifluoromethylated indoles through various reaction pathways, including olefination and cyclization reactions. These indole derivatives are significant due to their biological activities, including anti-cancer properties .
Material Science
3.1 Polymer Chemistry
In polymer science, this compound has been explored for its role in enhancing the properties of polymers through copolymerization processes. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it beneficial for developing advanced materials used in electronics and coatings .
Mechanism of Action
The mechanism of action of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various physiological processes.
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)cyclohexan-1-amine
- Structure : Contains two CF₃ groups at the 2- and 4-positions of the cyclohexane ring.
- Impact: Increased steric hindrance and electronegativity compared to the mono-CF₃ derivative. This enhances rigidity and may reduce metabolic degradation in biological systems.
- Applications : Used in advanced catalytic systems and high-performance materials .
N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine
- Structure : A CF₃ group at the 4-position and a benzyl group on the amine.
- Molecular Weight : 257.29 g/mol (vs. 181.20 g/mol for the target compound).
- Synthesis : Prepared via reductive amination or alkylation protocols .
Amine Substituent Modifications
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine
- Structure : The amine is substituted with a trifluoroethoxyethyl group.
- Key Feature: The ether linkage enhances solubility in polar solvents (e.g., methanol or DMSO) compared to the purely aliphatic N-methyl group.
- Applications : Explored in neurotransmitter reuptake inhibition studies due to its hybrid polar-lipophilic character .
N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine
- Structure : A propane backbone with a CF₃-substituted phenyl group instead of a cyclohexane ring.
- Molecular Weight : 231.23 g/mol (CAS: 1368963-87-4) .
Functional Group Replacements
Fluorexetamine (2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one)
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure : Similar to Fluorexetamine but with a methoxy group on the phenyl ring.
- Impact : The methoxy group enhances electron-donating properties, modulating serotonin receptor interactions .
Data Table: Key Properties of Comparative Compounds
Biological Activity
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine is a chiral amine notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in pharmacological research due to its potential interactions with various biological targets, particularly receptors and enzymes.
- Molecular Formula : C8H14F3N
- Molecular Weight : 181.20 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, allowing efficient membrane permeability and interaction with hydrophobic environments in biological systems.
The mechanism by which this compound exerts its biological effects primarily involves:
- Receptor Interactions : The compound can act as either an agonist or antagonist at specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Modulation : Its interaction with enzymes can lead to alterations in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity
Research indicates that the biological activity of this compound is multifaceted:
- Cytotoxicity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, such as HepG2 hepatocellular carcinoma cells. For instance, related copper complexes containing trifluoromethyl groups demonstrated IC50 values significantly lower than standard chemotherapy agents like cisplatin .
- Antimicrobial Activity : The compound's lipophilicity correlates with its antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria. The presence of the cyclohexane ring is crucial for these biological effects .
- Pharmacological Applications : Its unique structure makes it a candidate for further exploration in drug design, particularly for conditions requiring modulation of receptor activity or enzyme inhibition .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine | Different stereochemistry | Distinct biological activity |
| 3-(trifluoromethyl)cyclohexan-1-amine | Lacks chiral centers | Varies in chemical properties |
| 3-(trifluoromethyl)cyclohexanol | Alcohol derivative | Different reactivity compared to amines |
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various fluorine-containing compounds, including derivatives with trifluoromethyl groups. The results indicated that these compounds exhibited enhanced cytotoxicity against cancer cell lines due to their ability to induce apoptosis through receptor-mediated pathways .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of cyclohexane derivatives. The study found that compounds with higher lipophilicity showed improved antibacterial activity, suggesting a direct correlation between molecular structure and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
